molecular formula C25H33N3 B14517539 1,1',1''-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine CAS No. 62665-11-6

1,1',1''-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine

Katalognummer: B14517539
CAS-Nummer: 62665-11-6
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: SWKXKUAMLZGEHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzylbenzene core substituted with three pyrrolidine groups

Vorbereitungsmethoden

The synthesis of 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylbenzene Core: The benzylbenzene core can be synthesized through Friedel-Crafts alkylation, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with Pyrrolidine Groups: The benzylbenzene core is then subjected to nucleophilic substitution reactions with pyrrolidine. This step often requires the use of a strong base like sodium hydride to deprotonate the pyrrolidine, making it a more effective nucleophile.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism by which 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds, such as:

    1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): This compound has a similar benzene core but different substituents, leading to distinct chemical properties and applications.

    1,1’,1’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)tris(1H-pyrazole): Another compound with a benzene core and multiple substituents, used in different research contexts.

The uniqueness of 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific investigations.

Eigenschaften

CAS-Nummer

62665-11-6

Molekularformel

C25H33N3

Molekulargewicht

375.5 g/mol

IUPAC-Name

1-(2-benzyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine

InChI

InChI=1S/C25H33N3/c1-2-10-21(11-3-1)18-23-24(27-14-6-7-15-27)19-22(26-12-4-5-13-26)20-25(23)28-16-8-9-17-28/h1-3,10-11,19-20H,4-9,12-18H2

InChI-Schlüssel

SWKXKUAMLZGEHR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=CC=C4)N5CCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.